Teucrin A

Description

Historical Context of Teucrium Species Research

The Teucrium genus, commonly known as germander, boasts a rich history of traditional medicinal use spanning millennia, with its name reportedly originating from the ancient Trojan king Teucer, who is credited with its initial medicinal application. Historically, Teucrium species have been employed in folk medicine for a variety of purposes, including their choleretic, antiseptic, antipyretic, diuretic, diaphoretic, antispasmolytic, and hypoglycemic properties, as well as for central nervous system depressant activities. acgpubs.orgacs.orgmdpi.com Phytochemical investigations of Teucrium plants have revealed a diverse array of secondary metabolites, notably phenylethanoid glycosides, iridoid glycosides, and a significant abundance of neo-clerodane diterpenoids. acgpubs.orgnih.gov More than 220 diterpenes, predominantly featuring a neoclerodane skeleton, have been identified from this genus. acgpubs.org

Teucrin A emerged as a prominent furan-containing diterpenoid isolated from Teucrium chamaedrys. acs.orgchemfaces.comacs.orgeuropa.eu In the early 1990s, preparations of germander, including alcoholic extracts and teas, gained popularity as aids for weight control. acs.orgeuropa.eu However, this period also saw documented cases of hepatotoxicity linked to germander consumption, leading to prohibitions on its sale as a herbal medicine in several countries, including France and Italy. acs.orgchemfaces.comeuropa.eu This shift highlighted the critical need for rigorous scientific investigation into the chemical constituents responsible for these adverse effects, thereby intensifying research into this compound.

Significance of this compound in Diterpenoid Chemistry and Biological Research

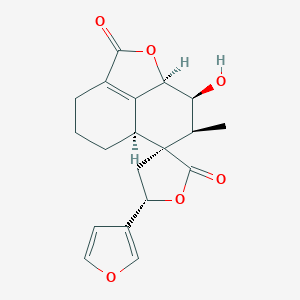

Diterpenoid Chemistry: this compound is classified as a furan-containing neoclerodane diterpenoid. chemfaces.comacs.org It possesses a complex molecular structure with the formula C19H20O6 and a molecular weight of 344.36 g/mol . nih.govchemicalbook.comuni.lu A defining characteristic of this compound's structure is its unique spiro-furan ring system, which contributes to its distinct chemical and biological properties. ontosight.ai The precise structure and stereochemistry of this compound have been extensively elucidated through various research efforts, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). europa.euontosight.aismolecule.comresearchgate.netcapes.gov.br The furan (B31954) ring within its structure is particularly crucial, as it is implicated in the compound's chemical reactivity and metabolic activation pathways. acs.orgacs.org

Biological Research: this compound is recognized for its significant biological activities, with its most extensively studied effect being hepatotoxicity. acs.orgchemfaces.comacs.orgeuropa.eu This toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A, which transforms the furan ring into reactive electrophilic metabolites, such as a 1,4-enedial derivative. acs.orgmdpi.comchemfaces.comacs.orgeuropa.eu These reactive species are known to covalently bind to hepatocellular proteins and deplete intracellular glutathione (B108866) levels, leading to cellular damage. acs.orgchemfaces.comacs.org

Despite its hepatotoxic potential, this compound remains a subject of considerable scientific interest due to its diverse range of other reported biological activities. These include antioxidant, antimicrobial, and anti-inflammatory properties. ontosight.aicymitquimica.comresearchgate.net Research also explores its potential neuroprotective effects and its role in anticancer studies. ontosight.aicymitquimica.com Understanding the mechanisms of action of this compound, both beneficial and detrimental, provides valuable insights for drug development, especially concerning liver disease mechanisms and safety assessments for similar compounds. smolecule.com

Overview of Research Trajectories in this compound Studies

Research into this compound has followed several key trajectories, reflecting its complex nature and scientific importance:

Isolation and Characterization: Early and ongoing research has focused on the isolation and purification of this compound from various Teucrium species, predominantly Teucrium chamaedrys. This process typically involves chromatographic techniques. europa.euresearchgate.netresearchgate.net The identity and high purity of isolated this compound samples are rigorously established using analytical methods such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Metabolism and Toxicity Mechanisms: A significant portion of this compound research has been dedicated to unraveling the precise mechanisms underlying its hepatotoxicity. Studies have elucidated its metabolic activation by cytochrome P450 enzymes, particularly CYP3A, which converts the furan ring into reactive metabolites like the 1,4-enedial derivative. acs.orgmdpi.comchemfaces.comacs.orgeuropa.eu Investigations have identified that these reactive metabolites form adducts with various cellular proteins, predominantly those of mitochondrial and endoplasmic reticulum origin, and lead to the depletion of glutathione. acs.orgchemfaces.comacs.org Advanced techniques, such as phage-display technology coupled with liquid chromatography/tandem mass spectrometry, have been employed to identify the specific protein targets adducted by this compound's reactive metabolites in vivo. chemfaces.comacs.orgnih.gov

Chemical Synthesis: Beyond isolation from natural sources, efforts have been directed towards the chemical synthesis of this compound and related neo-clerodane diterpenoids. Enantioselective and collective total synthesis approaches have been reported, involving intricate synthetic strategies such as ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reactions to construct the core molecular architecture. rsc.orgnih.gov These synthetic endeavors contribute to a deeper understanding of the compound's structural intricacies and provide pathways for developing analogs.

Exploration of Other Bioactivities: Despite the focus on its hepatotoxicity, research continues to explore other reported biological activities of this compound. These include its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential in neuroprotection and anticancer research. ontosight.aicymitquimica.comresearchgate.net A key research trajectory involves developing safer derivatives of this compound that can retain its beneficial properties while mitigating its liver toxicity. smolecule.com

Analytical Method Development: To facilitate both research and regulatory oversight, sensitive analytical methods have been developed for the detection and quantification of this compound in plant extracts and flavored beverages. High-performance liquid chromatography (HPLC) methods, validated for their accuracy and precision, are crucial for quality control and safety assessments, especially given the historical use of Teucrium chamaedrys extracts in food and beverages. researchgate.net

Data Tables

Here are key chemical and physical properties of this compound, along with a summary of its reported biological activities:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H20O6 | nih.govchemicalbook.comuni.lu |

| Molecular Weight | 344.36 g/mol | nih.govchemicalbook.comuni.lu |

| CAS Number | 12798-51-5 | chemfaces.comnih.govchemicalbook.com |

| PubChem CID | 159529 | nih.govuni.lu |

| Boiling Point (Predicted) | 644.4 ± 55.0 °C | chemicalbook.com |

| Density (Predicted) | 1.41 ± 0.1 g/cm3 (20 °C, 760 mmHg) | chemicalbook.com |

| Biological Activity | Description | Source |

|---|---|---|

| Hepatotoxicity | Primarily responsible for liver damage (necrosis, apoptosis) in rodents and humans following metabolic activation by cytochrome P450 enzymes (e.g., CYP3A) to reactive metabolites (e.g., 1,4-enedial) that deplete glutathione and bind to proteins. | acs.orgmdpi.comchemfaces.comacs.orgeuropa.eu |

| Antioxidant Properties | Exhibits antioxidant activity, potentially offering benefits in conditions associated with oxidative stress. | ontosight.aicymitquimica.comresearchgate.netnih.govresearchgate.net |

| Antimicrobial Activity | Shows activity against certain bacterial and fungal strains. | ontosight.aicymitquimica.comresearchgate.netnih.govresearchgate.net |

| Anti-inflammatory Effects | Reported to possess anti-inflammatory properties. | ontosight.aicymitquimica.com |

| Neuroprotective Potential | Studies have explored potential neuroprotective effects. | ontosight.ai |

| Anticancer Potential | Has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. | ontosight.aicymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONLJCCUYGGOSW-PJERILTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926049 | |

| Record name | 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-51-5 | |

| Record name | Teucrin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teucrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12798-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Teucrin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9TAG4C3XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Characterization Methodologies of Teucrin a

Extraction Techniques from Natural Sources

The initial step in obtaining Teucrin A involves its extraction from the aerial parts of plants from the Teucrium genus, most notably Teucrium chamaedrys. The choice of solvent is critical as it determines the efficiency and selectivity of the extraction process. Generally, polar and medium-polar solvents are employed to extract diterpenoids like this compound. researchgate.net

Hydroalcoholic extraction is a frequently used method for obtaining this compound. This involves using a mixture of alcohol (typically ethanol) and water.

70% Ethanol (B145695): A common solvent mixture used is 70% ethanol in water. europa.eu This hydroalcoholic solution effectively extracts a broad range of compounds, including the diterpenoid fraction rich in this compound. In such extracts of T. chamaedrys, this compound can constitute approximately 70% of the total diterpenoids. europa.eu

80% Methanol (B129727): An 80% methanol solution has also been utilized for the extraction of bioactive compounds from Teucrium species. mdpi.com

Maceration: The process often involves maceration, where the dried and powdered plant material is steeped in the hydroalcoholic solvent for a specified period, such as three days, to ensure thorough extraction. nih.gov

The polarity of these solvent mixtures is effective for extracting polar compounds. mdpi.com Studies have shown that extracts obtained using more polar solvents like ethanol and methanol tend to have higher concentrations of phenolic compounds. scispace.com

| Solvent System | Plant Source Example | Typical Duration | Key Notes |

|---|---|---|---|

| 70% Ethanol in Water | Teucrium chamaedrys | Not Specified | Yields a diterpenoid fraction where this compound is the major component (approx. 70%). europa.eu |

| 70% Aqueous Ethanol | Teucrium polium L. | 3 days (Maceration) | Effective for general extraction of plant constituents. nih.gov |

Pure organic solvents like methanol and acetone (B3395972) are also effective for extracting this compound and other related compounds from Teucrium species. The choice of solvent can influence the profile of extracted compounds.

Methanol Extraction: Methanol is a polar solvent known for its high solubility and efficiency in extracting a wide variety of polar compounds, including terpenoids. mdpi.com Methanol extracts of powdered Teucrium plant material have been successfully used as the starting point for the analysis and isolation of this compound. researchgate.net

Acetone Extraction: Acetone is another solvent used for extracting bioactive compounds from Teucrium species. tubitak.gov.tr Studies comparing different solvents have noted that acetone and methanol extracts often contain higher concentrations of flavonoids and show significant antioxidant activity. tubitak.gov.tr The extraction process typically involves stirring the powdered plant material with the solvent multiple times to ensure exhaustive extraction. scispace.comtubitak.gov.tr

After the initial extraction, the solvent is typically removed under reduced pressure to yield a crude extract. This crude extract is a complex mixture containing this compound along with other phytochemicals, which then requires further purification. scispace.com

| Solvent | Properties | Application Example | Outcome |

|---|---|---|---|

| Methanol | Polar solvent with high solubility. mdpi.com | Extraction from powdered aerial parts of Teucrium plants. researchgate.net | Yields a crude extract suitable for direct analysis or further purification by HPLC. researchgate.net |

| Acetone | Medium-polarity solvent. researchgate.net | Extraction of aerial parts of Teucrium orientale. tubitak.gov.tr | Produces extracts with high amounts of total flavonoids and significant antioxidant activity. tubitak.gov.tr |

Chromatographic Purification Strategies

Following extraction, the crude mixture must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties. rjptonline.org

Column chromatography is a fundamental purification technique used in natural product isolation. rjptonline.org It involves passing the crude extract through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. rjptonline.org

The separation process is as follows:

The crude extract is loaded onto the top of the column.

A solvent or a mixture of solvents (mobile phase) is passed through the column.

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound. rjptonline.org

For the purification of this compound, a crude extract (for example, a methanolic extract) can be first subjected to liquid-liquid extraction to create fractions of differing polarity. nih.gov The organic fraction can then be chromatographed on a silica gel column using a gradient of solvents with increasing polarity, such as chloroform, ethyl acetate, and methanol, to yield purified fractions. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds like this compound from complex mixtures or semi-purified fractions. springernature.comnih.gov It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. researchgate.net

Reversed-Phase HPLC: This is a commonly used mode for the purification of natural products. springernature.com In the context of this compound isolation, semi-preparative HPLC has been performed on a Synergi Max-RP (Reversed-Phase) column. researchgate.net This allows for the isolation of this compound and other diterpenoids from the methanol extract of Teucrium plants. researchgate.net

Solid-Phase Extraction (SPE): As a preliminary step to preparative HPLC, a solid-phase extraction method may be developed to enrich the extract with the target compounds. For instance, styrene (B11656) divinylbenzene (B73037) sorbents have been used for the enrichment of this compound. researchgate.net

The purified this compound obtained from preparative HPLC is often crystallized to achieve high purity (e.g., 99%). researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of Chloroform, Ethyl Acetate, Methanol. nih.gov | Initial fractionation of crude extract. nih.gov |

| Preparative HPLC | Synergi Max-RP (Reversed-Phase). researchgate.net | Not specified, but typically mixtures of water and acetonitrile (B52724) or methanol. | Final purification to high purity (99%). researchgate.net |

Advanced Identification and Purity Assessment Methodologies

Once this compound is isolated, its identity and purity must be rigorously confirmed. This is accomplished using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise structure and stereochemistry of this compound. researchgate.netnih.gov For instance, the presence of a β-substituted furan (B31954) ring, a characteristic feature of neo-clerodane diterpenes, can be identified by characteristic signals in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the identity of this compound in plant extracts and purified samples. researchgate.net

Melting Point: The melting point of a crystalline solid is a physical property that serves as an indicator of purity. A sharp melting point within a narrow range suggests a high degree of purity. This has been used in conjunction with other methods to establish the purity of isolated this compound. researchgate.net

The combination of these techniques provides unambiguous identification of the isolated compound as this compound and confirms its purity, which was established to be 99% in one study. researchgate.net

| Method | Type of Information Provided | Observed Characteristics for this compound |

|---|---|---|

| ¹H NMR | Proton environment and structural connectivity. | Characteristic signals for a β-substituted furan ring at δ 7.63 (H-16), δ 7.57 (H-15), and δ 6.52 (H-14). nih.gov |

| LC-MS | Molecular weight and structural confirmation. | Used to confirm the identity of the compound in extracts. researchgate.net |

| Melting Point | Purity assessment. | Used as a criterion to establish the 99% purity of the isolated compound. researchgate.net |

Biosynthetic Pathways and Chemical Synthesis of Teucrin a and Derivatives

Elucidation of Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of Teucrin A, like other clerodane diterpenoids, begins with the universal precursor for terpenes, geranylgeranyl diphosphate (GGPP). The pathway involves a series of complex cyclizations and oxidative modifications catalyzed by specific enzymes. While the complete pathway for this compound has not been elucidated in its entirety, a general scheme can be inferred from studies on related diterpenoids. nih.gov

The key steps are believed to be:

Cyclization of GGPP: The linear precursor, GGPP, is first cyclized by a class of enzymes known as diterpene synthases or cyclases. This initial step forms the characteristic bicyclic decalin core of the clerodane skeleton. nih.gov Plant cyclases catalyze a proton-initiated cycloisomerization of GGPP to generate a labdane-type precursor skeleton. nih.gov Subsequent rearrangements, including 1,2-hydride and methyl shifts, lead to the specific stereochemistry of the neo-clerodane scaffold.

Oxidative Modifications: Following the formation of the hydrocarbon backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are responsible for introducing hydroxyl groups and catalyzing other rearrangements that lead to the formation of the lactone and furan (B31954) rings characteristic of this compound. nih.govresearchgate.net The furan ring, in particular, is a critical feature, and its formation is likely catalyzed by a CYP enzyme, a mechanism observed in the biosynthesis of other furan-containing diterpenoids. researchgate.net The toxicity of this compound has been linked to the metabolic activation of this furan ring by CYPs into a reactive electrophilic enedial metabolite. acs.orgresearchgate.net

The proposed biosynthetic precursors and key enzyme classes are summarized in the table below.

| Step | Precursor(s) | Intermediate/Product | Enzyme Class |

| 1 | Geranylgeranyl Diphosphate (GGPP) | Labdane-type diphosphate | Diterpene Synthase (cyclase) |

| 2 | Labdane-type diphosphate | neo-Clerodane scaffold | Diterpene Synthase (cyclase) |

| 3 | neo-Clerodane scaffold | Oxidized intermediates | Cytochrome P450s (CYPs) |

| 4 | Oxidized intermediates | This compound | Cytochrome P450s, Dehydrogenases, etc. |

Synthetic Organic Chemistry Approaches to this compound

The complex, stereochemically rich structure of this compound has made it a challenging target for synthetic organic chemists. Both total and semi-synthetic approaches have been explored to access this molecule and its analogues.

The total synthesis of this compound and related compounds has been achieved through elegant strategies that construct the polycyclic system with high stereocontrol. A notable approach is a collective asymmetric total synthesis that has successfully produced (+)-teucrin A among other related 19-nor-clerodane diterpenoids.

A key feature of this strategy is the use of an inverse-electron-demand Diels-Alder reaction . nih.govresearchgate.net This powerful cycloaddition reaction is employed to construct the core cis-decalin ring system of the molecule. organic-chemistry.orgnih.govyoutube.com For instance, a reported synthesis utilizes an ytterbium-catalyzed asymmetric Diels-Alder reaction between a 2-pyrone derivative and a chiral cyclohexadienol silyl ether. This key step establishes five contiguous stereocenters in the cis-decalin intermediate with excellent yield and stereoselectivity. From this versatile intermediate, further transformations, including the installation of the furan and lactone moieties, lead to the final natural product. This unified approach allows for the synthesis of not only this compound but also several other structurally related Teucrium diterpenoids from a common precursor. researchgate.net

Semi-synthesis, which involves the chemical modification of natural products isolated in large quantities, is a valuable strategy for producing analogues that are difficult to access through total synthesis. nih.govmdpi.com While this compound itself is not typically abundant enough to serve as a routine starting material, related neo-clerodane diterpenoids from Teucrium species have been used to generate novel derivatives.

For example, a study on Teucrium flavum utilized the naturally occurring but biologically inactive neo-clerodane glycoside, teuflavoside. unica.ittandfonline.com Through simple acid hydrolysis, the glycosidic bond was cleaved, yielding the aglycone which underwent further intramolecular rearrangement. This process generated three new neo-clerodane analogues, named flavuglaucins A, B, and C. unica.ittandfonline.com This work demonstrates how a simple chemical transformation of an inactive natural precursor can provide access to new, biologically active derivatives, bypassing the need for a lengthy total synthesis. tandfonline.com

Design and Synthesis of this compound Derivatives for Biological Evaluation

The synthesis of this compound derivatives is driven by the need to understand its structure-activity relationships (SAR) and to develop new compounds with potentially improved therapeutic properties. nih.govnih.govmdpi.comresearchgate.net Modifications have primarily focused on the furan ring and other parts of the molecular scaffold.

The furan ring is a key structural motif for the biological activity of this compound. europa.eu Its metabolic activation by cytochrome P450 to a reactive cis-enedial is believed to be responsible for its hepatotoxicity. acs.org This understanding has spurred interest in modifying the furan ring to modulate activity and toxicity.

Synthetic strategies for modifying the furan ring of related diterpenoids, such as salvinorin A, provide a roadmap for potential this compound derivatives. nih.govnih.gov These modifications include:

Reduction: Chemical reduction of the furan ring to a dihydrofuran or a fully saturated tetrahydrofuran (B95107) ring. An analogue named tetrahydrothis compound, where the furan ring is reduced, was found to be non-hepatotoxic, confirming the furan moiety's role in toxicity. europa.eu

Halogenation: Introduction of halogen atoms (e.g., bromine) onto the furan ring, which can alter its electronic properties and metabolic stability. nih.gov

Ring Replacement: Complete replacement of the furan ring with other heterocyclic systems, such as oxadiazoles, to investigate the structural requirements for biological activity. nih.gov

Oxidative Opening: Synthetic generation of the enedial metabolite via oxidation with reagents like dimethyldioxirane allows for the study of its reactions with biological nucleophiles, such as amino acids, providing insight into the mechanism of toxicity. researchgate.net

These modifications are crucial for developing SAR models and designing new analogues with potentially safer profiles. nih.govmdpi.commdpi.com

Beyond the furan ring, other parts of the this compound scaffold, including the decalin core and the lactone rings, have been targets for modification. The isolation of numerous naturally occurring this compound analogues, such as 6-epi-teucrin A, teuflin, and teucvidin, from various Teucrium species highlights the structural diversity that nature itself generates. olemiss.eduresearchgate.netnih.gov

Synthetic efforts can mimic this diversity to probe the functional importance of different regions of the molecule. Key modifications explored in related systems include:

Epimerization: Altering the stereochemistry at specific chiral centers, such as C-6 or C-12, can have a profound impact on the molecule's three-dimensional shape and its interaction with biological targets. researchgate.net

Hydroxyl Group Modification: The position and stereochemistry of hydroxyl groups on the decalin core can be altered. These groups can also be acylated or etherified to change the compound's polarity and pharmacokinetic properties. mdpi.com

Lactone Ring Modification: The lactone rings are also key functional groups. Modifications could include changing the ring size, saturation level, or substitution pattern to evaluate their role in biological activity. rsc.org

By systematically synthesizing these derivatives, researchers can build a comprehensive understanding of the structural requirements for the biological effects of this compound and design new compounds with tailored activities. mdpi.com

Pharmacological and Toxicological Investigations of Teucrin a

Impact on Hepatic Proteome and Protein Adduction

Proteomic Profiling in Response to Teucrin A Exposure

Proteomic profiling studies have been conducted to identify the specific protein targets affected by reactive metabolites of this compound in biological systems. Research involving rat liver homogenates has utilized immunoaffinity isolation coupled with liquid chromatography/tandem mass spectrometry to identify proteins covalently modified by this compound's reactive metabolites. chemfaces.comacs.orgacs.org

A study identified 46 proteins that were consistently present in treated samples, with 39 of these being unique to the this compound-exposed group and not detected in control homogenates. acs.org The identified proteins were predominantly of mitochondrial and endoplasmic reticulum origin, though several cytosolic, peroxisomal, and secreted proteins were also found. acs.orgacs.org Analysis of these target proteins indicated their involvement in critical cellular functions, including gene expression, small molecule biochemistry, and cellular function and maintenance, particularly within lipid, amino acid, and drug metabolism pathways. acs.org This research represents a significant advancement, marking the first complete proteomic analysis of the in vivo protein targets of an activated furan-containing xenobiotic. acs.org

Evaluation of Other Biological Activities

Beyond its toxicological profile, this compound and extracts containing it have been investigated for various other biological activities.

This compound is reported to exhibit antimicrobial activity against certain bacterial and fungal strains. smolecule.comcymitquimica.comontosight.ai Teucrium chamaedrys extracts have shown notable antimicrobial activity against various tested microorganisms. researchgate.net Hydroalcoholic extracts derived from Teucrium species have demonstrated in vitro antibacterial and antifungal efficacy. For instance, studies on Teucrium polium extracts, a plant in the same genus, have shown efficacy against bacteria commonly associated with dental caries. mdpi.comciteab.comnih.gov Specific minimum inhibitory concentrations (MICs) for Teucrium polium extracts against various oral bacteria include:

Table 1: Antimicrobial Efficacy of Teucrium polium L. Extracts Against Oral Bacteria

| Bacterial Strain | Extract Type | MIC (mg/mL) | Reference |

| Streptococcus mutans | Hydroethanolic | 1.24 | citeab.comnih.gov |

| Streptococcus sanguinis | Ethanolic | 1.55 | citeab.comnih.gov |

| Streptococcus sobrinus | Ethanolic | 1.52 | citeab.comnih.gov |

| Streptococcus salivarius | Hydromethanolic | 1.52 | citeab.comnih.gov |

| Staphylococcus aureus | Ethanolic | 1.9 | citeab.comnih.gov |

| Staphylococcus epidermidis | Aqueous | 2.03 | citeab.comnih.gov |

| Lactobacillus fermentum | Ethanolic | 1.36 | citeab.comnih.gov |

It is important to note that while this compound is a component of Teucrium species, these specific MIC values were reported for the extracts rather than isolated this compound. The antimicrobial properties of Teucrium extracts are often attributed to a combination of bioactive molecules, including flavonoids and sesquiterpene lactones. mdpi.com

The potential neuroprotective effects of this compound have been explored in scientific investigations. smolecule.com While this compound has been identified as a known compound in studies investigating neuroprotective agents from Teucrium species, direct evidence detailing its specific neuroprotective mechanisms or effects in isolation is not extensively elaborated in the provided research findings. researchgate.net

This compound has been investigated for its potential role in anti-obesity effects. Isolated from Teucrium chamaedrys, this compound has been reported to induce a slight reduction in the body weight of overweight male and female Sprague Dawley rats. researchgate.netnih.govnih.gov Teucrium chamaedrys itself is a herb traditionally recognized for its use in combating obesity. researchgate.netnih.gov Diterpenoids, a class of compounds that includes this compound, have demonstrated anti-obesity properties through various mechanisms, including the reduction of body weight. researchgate.netnih.gov

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments of this compound and hydroalcoholic extracts containing it have been conducted. Conventional mutagenicity tests have consistently yielded negative results. researchgate.netnih.goveuropa.eu

A hydroalcoholic extract containing this compound (at a concentration of 1200 mg/L) was tested and did not exhibit mutagenic activity in Salmonella typhimurium tester strains (TA1535, TA1537, TA98, TA100, and TA102), both with and without S9 metabolic activation. europa.eu Furthermore, the extract did not induce 6-thioguanine (B1684491) resistant mutants in Chinese hamster V79 cells. europa.eu

Table 2: Genotoxicity and Mutagenicity Assessments of this compound-Containing Extracts

| Test Type | Organism/Cell Line | Concentration/Dose | Result | Reference |

| Mutagenicity (Ames test) | Salmonella typhimurium (TA1535, TA1537, TA98, TA100, TA102) | 3, 9, 27, 80, 240 µ g/plate (up to 1.7 µg this compound/plate) | Negative | europa.eu |

| Mutagenicity (6-thioguanine resistant mutants) | Chinese hamster V79 cells | 0.01 to 24 µg/mL (0.02–0.17 µg this compound/mL) | No mutagenic activity | europa.eu |

Despite these negative findings in conventional studies, the European Food Safety Authority (EFSA) has concluded that this compound is unsafe for use as a flavoring agent, citing potential genotoxicity concerns in addition to hepatotoxicity. smolecule.com This highlights a cautious approach to its use, possibly due to the formation of reactive metabolites that can interact with cellular components, even if direct mutagenic effects are not observed in standard tests.

In Vitro Mutagenicity Testing

In vitro mutagenicity tests have been conducted using hydroalcoholic extracts containing this compound to assess its potential to induce gene mutations. One such study utilized V79 cells to evaluate the effects of varying concentrations of a this compound-containing extract. europa.eu

The study reported that concentrations of the hydroalcoholic extract ranging from 2.7 to 24 µg/mL (corresponding to 0.02–0.17 µg this compound/mL) exhibited high cytotoxicity to V79 cells. europa.eu At lower concentrations, a reduction in plating efficiency and colony growth was observed. Specifically, at 0.3 µg/mL without S9 metabolic activation and 0.9 µg/mL with S9 mix, the plating efficiencies were reduced by 79% and 71%, respectively, compared to the negative control. europa.eu Furthermore, at 0.1 µg/mL without S9 mix and 0.3 µg/mL with S9 mix, colony growth reduction was 26% and 13%, respectively. europa.eu

Despite these cytotoxic effects, the hydroalcoholic extract containing this compound was found not to be genotoxic in conventional in vitro studies at the gene level. europa.eu

Table 1: Effects of this compound-containing Hydroalcoholic Extract on V79 Cells In Vitro

| Concentration Range of Extract (µg/mL) | Corresponding this compound Concentration (µg/mL) | Effect on V79 Cells |

| 2.7 - 24 | 0.02 - 0.17 | Highly Cytotoxic |

Table 2: Impact of this compound-containing Hydroalcoholic Extract on Plating Efficiency and Colony Growth in V79 Cells

| Concentration of Extract (µg/mL) | S9 Mix | Reduction in Plating Efficiency (%) | Reduction in Colony Growth (%) |

| 0.3 | Without | 79 | - |

| 0.9 | With | 71 | - |

| 0.1 | Without | - | 26 |

| 0.3 | With | - | 13 |

Chromosome Aberration Studies

Investigations into the clastogenic potential of this compound have been conducted using in vitro human lymphocyte cultures. A hydroalcoholic extract of Teucrium chamaedrys, containing this compound, was assessed for its ability to induce chromosomal aberrations. europa.eu

At concentrations of 8 and 24 µg/mL (corresponding to 0.06 and 0.17 µg this compound/mL), a reduction in the mitotic index of approximately 35% was observed, both in the presence and absence of the S9 metabolic activation fraction. europa.eu Importantly, in both the initial and a repeated independent assay, no increase in chromosomal aberrations or in the frequency of polyploid or endoreduplicated cells was detected. europa.eu These findings indicate that the this compound-containing extract did not induce chromosomal damage in human lymphocytes under the tested in vitro conditions. europa.eu

Table 3: Effects of this compound-containing Hydroalcoholic Extract on Human Lymphocytes In Vitro

| Concentration of Extract (µg/mL) | Corresponding this compound Concentration (µg/mL) | S9 Mix | Effect on Mitotic Index | Chromosomal Aberrations | Polyploid/Endoreduplicated Cells |

| 8 | 0.06 | With/Without | ~35% Reduction | No Increase | No Increase |

| 24 | 0.17 | With/Without | ~35% Reduction | No Increase | No Increase |

Mechanism of Action Studies of Teucrin a at Molecular and Cellular Levels

Role of the Furan (B31954) Ring in Bioactivation and Toxicity

The furan ring moiety of Teucrin A is unequivocally identified as the critical structural element responsible for its bioactivation and subsequent toxicity uni.lufishersci.sefishersci.seresearchgate.net. Research indicates that the metabolic activation of the 3-substituted furan ring transforms this compound into an electrophilic metabolite wikipedia.orgfishersci.se. This mechanism is analogous to that observed with other furan-containing compounds, where the furan ring undergoes oxidation wikipedia.orgfishersci.secenmed.com.

Compelling evidence for the furan ring's pivotal role comes from studies involving the selective chemical reduction of the furan ring in this compound. The resulting tetrahydrofuran (B95107) analog of this compound was found to be non-hepatotoxic, providing strong support that the oxidation of this specific moiety initiates hepatocellular injury uni.lufishersci.sefishersci.seresearchgate.net. The proposed reactive products of this metabolic activation are 1,4-enedials or putative epoxide intermediates, which are highly electrophilic and capable of reacting with cellular nucleophiles wikipedia.orguni.lufishersci.secenmed.com.

Cytochrome P450 Isoform Specificity in this compound Metabolism

The bioactivation of this compound to its reactive metabolite(s) is a process critically dependent on cytochrome P450 (P450) enzymes uni.lufishersci.sefishersci.seresearchgate.net. These enzymes are a superfamily of heme-thiolate proteins primarily responsible for metabolizing xenobiotics, including drugs and herbal compounds thegoodscentscompany.com. In the context of this compound, P450 enzymes facilitate the oxidation of the furan ring, leading to the formation of the toxic intermediates wikipedia.orguni.lufishersci.sewikipedia.org.

Specifically, cytochrome P450 3A (CYP3A), particularly CYP3A4, has been implicated as a key isoform involved in the metabolic activation of the furan ring of diterpenoids like this compound wikipedia.orgresearchgate.net. This enzymatic conversion is a prerequisite for the initiation of hepatocellular damage observed with this compound fishersci.seresearchgate.net.

Induction and Inhibition Studies of Metabolic Pathways

Studies involving the modulation of P450 enzyme activity have provided significant insights into the metabolic pathways of this compound and their direct correlation with its toxicity. Pretreatment with P450 inducers has been shown to enhance the hepatotoxic response to this compound, while P450 inhibitors markedly attenuate it uni.lufishersci.seresearchgate.net.

The following table summarizes key findings from induction and inhibition studies:

| Compound | Type of Agent | Effect on P450 Activity | Effect on this compound Hepatotoxicity | Reference |

| Phenobarbital | P450 Inducer | Enhances P450 activity | Increased plasma ALT levels, enhanced hepatic necrosis | uni.lufishersci.se |

| Dexamethasone | CYP3A Inducer | Enhances CYP3A activity | Enhanced toxicity | researchgate.net |

| Clotrimazole | CYP3A Inducer | Enhances CYP3A activity | Enhanced toxicity | researchgate.net |

| Piperonyl Butoxide | P450 Inhibitor | Attenuates P450 activity | Markedly attenuated toxic response | uni.lufishersci.seresearchgate.net |

| Troleandomycin | CYP3A Inhibitor | Attenuates CYP3A activity | Prevented toxicity | researchgate.net |

| Buthionine Sulfoximine (B86345) | Glutathione (B108866) Synthesis Inhibitor | Depletes glutathione | Increased hepatotoxicity (indicated by rise in ALT levels) | fishersci.seresearchgate.net |

These data underscore the critical role of P450-mediated metabolism in the bioactivation of this compound and highlight the potential for drug-herb interactions where P450 activity is modulated wikipedia.orgnih.gov.

Interactions with Cellular Thiols and Protein Targets

A significant aspect of this compound's toxicity at the cellular level involves its interaction with cellular thiols, particularly glutathione (GSH), and subsequent covalent modification of proteins wikipedia.orgfishersci.secenmed.com. Oral administration of this compound or germander extracts leads to a depletion of intracellular glutathione and damage to cellular protein thiols wikipedia.orgfishersci.secenmed.com. Glutathione plays a crucial role in cellular defense against reactive electrophiles by forming conjugates, thereby facilitating detoxification cenmed.comfishersci.atnih.gov. However, when GSH levels are depleted, the cell's capacity to neutralize reactive metabolites is compromised, leading to increased susceptibility to damage fishersci.secenmed.comresearchgate.net. Studies have shown that pretreatment with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis, exacerbates this compound-induced hepatotoxicity, further supporting the protective role of GSH fishersci.seresearchgate.net.

The reactive metabolites of this compound, such as the proposed 1,4-enedials, are electrophilic and readily form covalent adducts with cellular proteins wikipedia.orguni.lufishersci.sewikidata.org. These adducts can be formed with amino acids like cysteine and lysine (B10760008) residues within proteins wikipedia.orguni.lufishersci.se. Identification of protein targets has revealed that many adducted proteins are of mitochondrial and endoplasmic reticulum origin, suggesting disruption of critical cellular organelles wikidata.org. For instance, epoxide hydrolase has been identified as an autoantigenic target, and its covalent binding by this compound metabolites may trigger immune responses leading to cell death fishersci.ca. The covalent modification of proteins can lead to their dysfunction, aggregation, and ultimately, cellular damage wikidata.org.

Apoptotic and Necrotic Pathways Induced by this compound Metabolites

The cellular damage induced by this compound metabolites culminates in distinct forms of cell death, primarily apoptosis and necrosis wikipedia.orgfishersci.sefishersci.seresearchgate.netfishersci.ca. Isolated diterpenoid fractions from germander, which contain this compound, have been shown to induce apoptosis in isolated rat hepatocytes wikipedia.orgfishersci.se. Apoptosis, or programmed cell death, is characterized by a series of controlled biochemical events leading to cellular dismantling without triggering an inflammatory response mims.com.

At the molecular level, the reactive epoxide metabolites of this compound are believed to induce mitochondrial permeability transition, a critical event in the intrinsic apoptotic pathway fishersci.ca. This mitochondrial dysfunction leads to the release of pro-apoptotic factors and subsequent activation of caspases, a family of cysteine proteases that are the main executioners of apoptosis fishersci.camims.com. The activation of caspases results in DNA fragmentation and the formation of apoptotic bodies fishersci.ca.

In addition to apoptosis, this compound has also been observed to cause liver cell necrosis in mice fishersci.seresearchgate.net. Necrosis is a less controlled form of cell death often associated with severe cellular injury, characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which can trigger an inflammatory response mims.com. The observed midzonal hepatic necrosis in mice treated with this compound suggests a significant level of cellular damage beyond programmed cell death fishersci.seresearchgate.net. The interplay between apoptotic and necrotic pathways can be complex, with the severity of the insult often determining the predominant mode of cell death researchgate.net.

Structure Activity Relationship Sar Analyses of Teucrin a and Its Analogues

Correlating Structural Features with Hepatotoxic Potential

The hepatotoxicity associated with Teucrium species, and particularly with Teucrin A, is a well-documented concern mdpi.comresearchgate.netresearchgate.netnih.gov. Research indicates that the liver injury caused by this compound is dependent on its metabolic activation by cytochrome P450 (CYP450) enzymes, primarily CYP3A, into reactive electrophilic metabolites mdpi.comnih.govchemfaces.comresearchgate.netnih.gov. These metabolites are thought to covalently bind to hepatocellular proteins, deplete glutathione (B108866) (GSH), and lead to cellular damage and apoptosis mdpi.comnih.govchemfaces.com.

A key finding in correlating structural features with hepatotoxic potential is the indispensable role of the furan (B31954) ring. Studies have shown that the furan ring of neo-clerodane diterpenoids, including this compound, is bioactivated by CYP3A mdpi.comchemfaces.com. This bioactivation leads to the formation of reactive metabolites, such as 1,4-enedials or possible epoxide precursors, which are believed to be the ultimate toxic species mdpi.comchemfaces.com.

Table 1: Impact of Structural Modifications on this compound Hepatotoxicity

| Compound/Modification | Key Structural Feature Involved | Hepatotoxic Potential | Reference |

| This compound | Furan ring | High | mdpi.comchemfaces.comnih.gov |

| Tetrahydrofuran (B95107) analog of this compound | Saturated furan ring | Not Hepatotoxic | chemfaces.comresearchgate.netnih.gov |

| Teuchamaedryn A | Furan ring | Hepatotoxic | mdpi.comresearchgate.net |

This table illustrates that the integrity and oxidizability of the furan ring are critical for the hepatotoxic activity of this compound.

SAR Studies on the Furan Ring and its Modifications

The furan ring is a central structural motif in this compound and is directly implicated in its hepatotoxicity. Selective chemical reduction of the furan ring to a tetrahydrofuran analog of this compound has been shown to eliminate its hepatotoxic effects chemfaces.comresearchgate.netnih.gov. This provides strong evidence that the oxidation of the furan ring moiety is involved in initiating hepatocellular injury chemfaces.comresearchgate.netnih.gov.

The mechanism involves the cytochrome P450-mediated oxidation of the furan ring, which produces reactive metabolites that can form adducts with proteins chemfaces.com. This covalent binding to hepatocellular proteins is a crucial step in the cascade leading to liver damage mdpi.comnih.govchemfaces.com. The presence of a 3-substituted furan ring in neo-clerodanes is a common feature among many toxic diterpenoids from Teucrium species mdpi.com. However, not all neo-clerodane diterpenes containing a 3-substituted furan ring exhibit high toxicity, suggesting that other structural nuances or synergistic effects might also play a role mdpi.com.

SAR in Relation to Other Observed Biological Activities

While hepatotoxicity is a major focus of SAR studies on this compound, the compound has also been reported to possess other biological activities. This compound has shown antioxidant, anti-inflammatory, and antimicrobial activities ontosight.ai. It has also demonstrated potential in inhibiting cell proliferation and inducing apoptosis, suggesting anticancer properties ontosight.ai. However, detailed SAR studies specifically correlating structural features of this compound with these other biological activities are less extensively documented compared to its hepatotoxic SAR. Generally, SAR analysis for various biological activities involves identifying specific functional groups that contribute to a desired effect researchgate.netnih.gov. For instance, the presence of electron-donating groups can enhance anti-inflammatory and antioxidant activities in some compounds nih.gov. Further research would be needed to establish precise correlations between specific structural modifications of this compound and the modulation of its antioxidant, anti-inflammatory, or anticancer effects.

Computational and Molecular Docking Approaches in SAR

Computational chemistry and molecular docking approaches are increasingly vital tools in modern SAR studies, offering insights into how molecules interact with biological targets at a molecular level nih.govdrughunter.comspirochem.com. These in silico methods can predict binding affinities, identify key interactions, and help design new analogues with desired properties or reduced toxicity nih.govdrughunter.commedchemica.com.

For this compound, computational approaches could be employed to:

Predict Metabolic Pathways: Model the interaction of this compound with CYP450 enzymes to understand the precise mechanisms of furan ring oxidation and reactive metabolite formation. This could involve molecular docking to the active site of CYP3A to identify favorable binding orientations and subsequent reaction pathways.

Identify Protein Adducts: Use computational methods to predict which hepatocellular proteins are most likely to be covalently modified by the reactive metabolites of this compound. This could involve screening for nucleophilic residues on proteins that could react with electrophilic metabolites.

Design Safer Analogues: Based on the understanding of the hepatotoxic SAR, computational tools can be used to design and virtually screen this compound analogues that retain desired biological activities (e.g., anti-inflammatory) but lack the furan ring or have it modified in a way that prevents metabolic activation spirochem.com. This might involve fragment-based design or de novo molecule design approaches ontosight.aispirochem.com.

Explore Other Biological Activities: For other reported activities like anti-inflammatory or anticancer effects, molecular docking could be used to identify potential protein targets (e.g., enzymes, receptors) and model the binding interactions of this compound and its analogues with these targets. This helps in understanding the mechanism of action and guiding further structural modifications for optimization escholarship.org.

These computational methods complement experimental SAR studies by providing a deeper understanding of molecular interactions and enabling the rational design of new compounds nih.govdrughunter.com.

Compound Names and PubChem CIDs

Analytical Quantification and Detection Methodologies for Teucrin a

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of Teucrin A, particularly in matrices like beverages flavored with Teucrium chamaedrys extracts researchgate.nettandfonline.comnih.gov. The development and validation of HPLC methods for this compound involve rigorous evaluation of parameters to ensure reliability and accuracy.

Sensitivity and Specificity Parameters

A sensitive HPLC method has been reported for the detection of this compound in beverages, demonstrating robust sensitivity and specificity researchgate.nettandfonline.comnih.gov. The method's ability to accurately detect and quantify this compound at low concentrations is critical.

Sensitivity: The established limits for the HPLC method are:

Limit of Detection (LOD): 0.1 ppm researchgate.nettandfonline.comnih.gov

Limit of Quantification (LOQ): 0.3 ppm researchgate.nettandfonline.comnih.gov

These values indicate the lowest concentrations at which this compound can be reliably detected and quantified, respectively.

Specificity: Specificity ensures that the analytical method accurately measures this compound without interference from other components present in the sample matrix iajps.comnih.gov. The validated HPLC procedure for this compound in beverages was developed to be specific, distinguishing this compound from other constituents researchgate.nettandfonline.com. In Teucrium chamaedrys extracts, this compound constitutes approximately 70% of the neo-clerodane diterpenoids, and the method effectively targets this primary compound researchgate.nettandfonline.com.

Table 1: HPLC Sensitivity Parameters for this compound

| Parameter | Value | Unit | Source |

| Limit of Detection (LOD) | 0.1 | ppm | researchgate.nettandfonline.comnih.gov |

| Limit of Quantification (LOQ) | 0.3 | ppm | researchgate.nettandfonline.comnih.gov |

Intra- and Interday Performance Evaluation

The precision and accuracy of an analytical method are assessed through intra- and interday performance evaluations. For this compound, the HPLC procedure has been validated to demonstrate consistent performance over time and across different analytical runs researchgate.nettandfonline.comnih.gov.

Intraday Performance: This refers to the precision and accuracy obtained within the same day under the same operating conditions.

Interday Performance: This evaluates the consistency of the method over multiple days, typically by analyzing samples on consecutive days nih.govejgm.co.uk.

The validation studies for this compound's HPLC method reported:

Relative Standard Deviation (RSD): ≤ 13% researchgate.nettandfonline.comnih.gov

Error: ≤ 10% researchgate.nettandfonline.comnih.gov

These figures confirm the method's reliability and reproducibility for quantifying this compound.

Table 2: HPLC Intra- and Interday Performance for this compound Quantification

| Performance Metric | Reported Value | Source |

| Relative Standard Deviation (RSD) | ≤ 13% | researchgate.nettandfonline.comnih.gov |

| Error | ≤ 10% | researchgate.nettandfonline.comnih.gov |

Mass Spectrometry (MS) Applications in this compound Detection

Mass Spectrometry (MS) plays a crucial role in the identification, structural elucidation, and quantification of this compound, often in conjunction with chromatographic techniques.

Identity and Purity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in establishing the identity and confirming the high purity (99%) of isolated this compound researchgate.nettandfonline.comnih.gov. This hyphenated technique combines the separation power of LC with the identification capabilities of MS.

Identification in Complex Extracts: HPLC-MS has been successfully employed to tentatively identify this compound alongside other neo-clerodane diterpenoids, such as dihydroteugin, teuflin, teuflidin, and teucvidin, within plant extracts researchgate.net. This application is vital for understanding the full phytochemical profile of Teucrium species.

Investigation of Metabolites and Protein Adducts: Tandem Mass Spectrometry (MS/MS) has been utilized to identify proteins adducted by the reactive metabolite of this compound in biological samples, such as rat liver homogenates nih.govacs.org. This application is critical for mechanistic toxicology studies, revealing how this compound interacts with biological macromolecules in vivo. MS applications extend across various fields, including drug discovery and the characterization of complex compounds thermofisher.com.

Sample Preparation Strategies for Complex Matrices (e.g., Plant Extracts, Beverages)

Effective sample preparation is paramount for accurate and reliable quantification of this compound from diverse and complex matrices.

Beverages: For the analysis of this compound in beverages, validation often involves "in-house" spiking experiments where samples initially devoid of Teucrium chamaedrys are fortified with known concentrations of this compound. This approach helps assess the method's accuracy and recovery in a relevant matrix researchgate.nettandfonline.comnih.gov.

Plant Extracts:

Isolation and Purification: this compound can be prepared by isolating it directly from plant extracts through methods like column chromatography followed by crystallization to achieve high purity researchgate.nettandfonline.comnih.gov.

Solvent Extraction: Methanol (B129727) extracts of powdered plant material, specifically Teucrium chamaedrys L. and Teucrium canadense L., have been prepared and analyzed by HPLC, indicating methanol as a suitable extraction solvent for these compounds researchgate.net.

Solid-Phase Extraction (SPE): A solid-phase extraction method has been developed for the isolation of Teucrium diterpenoids, including this compound, utilizing styrene (B11656) divinylbenzene (B73037) and strata-X sorbents researchgate.net. This technique offers advantages in terms of selectivity and purification.

Decoction: Traditional preparation methods, such as decoction, involve boiling ground plant material (e.g., flowering tops of T. chamaedrys) in water. The subsequent filtration time (e.g., 10 minutes versus 12 hours) can significantly influence the final this compound content in the prepared extract nih.gov.

Other Extraction Methods: Various extraction methods, including maceration, sonication, infusion, and microwave extraction, are employed for phytochemicals from medicinal plants. Sonication has been noted for its effectiveness in extracting compounds with high antioxidant potential and phenolic content ms-editions.cl. Subcritical water extraction is also an environmentally friendly technique used to recover bioactive compounds from medicinal plants ipp.pt.

Geographical and Extractive Factors Influencing this compound Content

The concentration of this compound in Teucrium species can vary considerably due to a combination of geographical and extractive factors.

Geographical Origin: The geographical origin of the plant material is a significant determinant of this compound content. A study on 18 batches of Teucrium chamaedrys from different geographical origins revealed a wide range of this compound content, with an average of 2338 ± 740 ppm (parts per million), a coefficient of variation of 32%, and a minimum-maximum range of 999 to 3445 ppm researchgate.nettandfonline.comnih.goveuropa.eu. This variability underscores the importance of sourcing and quality control. For example, T. chamaedrys collected from a pinewood showed a this compound concentration of approximately 0.366%, which was three times higher than that from a wood of holm oaks (0.138%) nih.gov. Different climatic and ecological conditions where plants grow are crucial in affecting the concentration of chemical compounds nih.govencyclopedia.pub.

Extractive Factors: The methods and conditions used for extraction significantly influence the yield and concentration of this compound.

Extraction Time: An inverse relationship has been observed between this compound content and extraction time in decoctions nih.govresearchgate.net. This implies that prolonged extraction might lead to degradation or reduced recovery of this compound.

Drying Conditions and Storage: General factors affecting the composition of Teucrium essential oils and non-volatile extracts also include genetic factors, differing chemotypes, drying conditions, mode of oil distillation, and extraction or storage conditions encyclopedia.pubmdpi.com.

Table 3: this compound Content Variability by Geographical Origin (in Teucrium chamaedrys batches)

| Metric | Value | Unit | Source |

| Mean Content (18 batches) | 2338 ± 740 | ppm | researchgate.nettandfonline.comnih.goveuropa.eu |

| Coefficient of Variation | 32 | % | researchgate.nettandfonline.comnih.goveuropa.eu |

| Minimum Content | 999 | ppm | researchgate.nettandfonline.comnih.goveuropa.eu |

| Maximum Content | 3445 | ppm | researchgate.nettandfonline.comnih.goveuropa.eu |

| Pinewood Collection | 0.366 | % | nih.gov |

| Holm Oak Wood Collection | 0.138 | % | nih.gov |

Preclinical Research and in Vivo Models for Teucrin a Investigations

Animal Model Selection and Experimental Design

The selection of appropriate animal models is crucial for evaluating the toxicity of chemical compounds like Teucrin A. Rodent models, particularly mice and rats, are frequently employed due to their physiological relevance and ease of handling in controlled experimental settings.

Rodent models, including mice and Sprague-Dawley rats, have been instrumental in characterizing this compound's hepatotoxicity. Studies have shown that oral administration of this compound or germander extracts leads to significant liver injury in these models. For instance, a single oral administration of 100 mg/kg this compound to male Sprague-Dawley rats resulted in a marked increase in plasma alanine (B10760859) aminotransferase (ALT) activity within 6 to 24 hours, indicating liver damage fishersci.se.

Chronic exposure studies in rats have further delineated the dose-dependent effects of this compound. Long-term administration of approximately 2 mg/kg/day of this compound over 13 weeks induced significant changes in the liver, including hepatocellular hypertrophy and steatosis fishersci.senih.gov. At a lower dose of 0.4 mg/kg/day, the hydroalcoholic extract of T. chamaedrys (containing this compound) was generally well-tolerated, establishing a No Observed Adverse Effect Level (NOAEL) for hepatotoxicity of the extract nih.gov. Conversely, a higher chronic dose of 10 mg/kg/day of this compound was poorly tolerated, causing severe toxic effects on the liver nih.gov.

Experimental designs have also incorporated modulators of metabolic enzymes and glutathione (B108866) synthesis to investigate the role of bioactivation in this compound's toxicity. Pretreatment of mice with phenobarbital, a cytochrome P450 inducer, enhanced the hepatotoxic response to this compound, leading to increased plasma ALT levels and hepatic necrosis nih.govmims.com. Conversely, pretreatment with piperonyl butoxide, a cytochrome P450 inhibitor, significantly attenuated the toxic effects nih.govmims.com. Furthermore, depletion of glutathione, an important antioxidant, by buthionine sulfoximine (B86345) increased the hepatotoxicity of this compound in mice nih.govmims.com. The observation that a tetrahydrofuran (B95107) analogue of this compound, obtained by selective chemical reduction of its furan (B31954) ring, was not hepatotoxic provided strong evidence that the oxidation of the furan ring moiety is critical for initiating hepatocellular injury fishersci.semims.com.

Table 1: Summary of this compound Effects in Rodent Models

| Animal Model | Dose/Exposure | Key Findings | Reference |

| Sprague-Dawley Rats | Single oral 100 mg/kg | 3-5 fold increase in plasma ALT within 6-24 hours; significant ALT leakage fishersci.se | fishersci.se |

| Sprague-Dawley Rats | Chronic oral 0.4 mg/kg/day | Well-tolerated; NOAEL for hepatotoxicity of the extract nih.gov | nih.gov |

| Sprague-Dawley Rats | Chronic oral 2 mg/kg/day | Hepatocellular hypertrophy and steatosis fishersci.senih.gov | fishersci.senih.gov |

| Mice | This compound 150 mg/kg or germander extracts | Mid-zonal hepatic necrosis fishersci.senih.govmims.com | fishersci.senih.govmims.com |

| Mice (Pretreated with Phenobarbital) | This compound | Enhanced hepatotoxicity, increased ALT, hepatic necrosis nih.govmims.com | nih.govmims.com |

| Mice (Pretreated with Piperonyl Butoxide) | This compound | Attenuated hepatotoxicity nih.govmims.com | nih.govmims.com |

| Mice (Pretreated with Buthionine Sulfoximine) | This compound | Increased hepatotoxicity nih.govmims.com | nih.govmims.com |

In Vivo Assessment of Hepatotoxicity Markers

Assessing hepatotoxicity in vivo involves monitoring both biochemical indicators in plasma and direct examination of liver tissue for structural damage.

Key biochemical markers are utilized to detect and quantify liver injury in preclinical studies. Elevated plasma alanine aminotransferase (ALT) activity is a primary indicator of hepatocellular damage, signifying leakage of the enzyme from injured liver cells into the bloodstream fishersci.semims.com. Studies with this compound in Sprague-Dawley rats demonstrated a significant increase in plasma ALT activity, rising threefold within 6 hours and fivefold by 24 hours following a single oral dose of 100 mg/kg fishersci.se.

Beyond enzyme leakage, the hepatotoxicity of this compound is also associated with the depletion of intracellular glutathione, a critical antioxidant, and damage to cellular protein thiols fishersci.senih.govmims.comwikipedia.org. Metabolic activation of this compound leads to the formation of reactive electrophilic metabolites that can deplete cellular thiols and increase intracellular calcium levels, contributing to cellular damage nih.govwikipedia.org.

Histopathological examination provides direct visual evidence of liver damage at the cellular and tissue levels. This involves processing liver tissues, typically fixed in solutions like 10% formaldehyde, followed by sectioning and staining (e.g., with Hematoxylin and Eosin) for microscopic analysis thegoodscentscompany.comnih.govnih.gov.

In mice, this compound and germander extracts have been shown to cause significant centrilobular liver injury, characterized by mid-zonal hepatic necrosis fishersci.senih.govmims.com. Chronic exposure to this compound in rats has led to more subtle yet significant changes, including hepatocellular hypertrophy and steatosis fishersci.senih.gov. Furthermore, studies have revealed extensive damage to numerous hepatic proteins in rats, resulting from covalent modification by reactive metabolites of this compound wikipedia.org. Isolated rat hepatocytes exposed to diterpenoid fractions from germander or purified this compound exhibit apoptosis, characterized by decreased cellular glutathione, increased cytosolic Ca++-dependent tissue transglutaminase leading to cross-linked protein scaffold formation, and internucleosomal DNA fragmentation fishersci.senih.govsigmaaldrich.com.

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are invaluable for dissecting the precise molecular and cellular mechanisms of this compound-induced toxicity, offering controlled environments for detailed investigations.

Isolated hepatocyte cultures serve as a fundamental in vitro model for studying liver-specific functions and toxicity, enabling detailed mechanistic investigations of this compound's effects metabolomicsworkbench.org. These cultures have demonstrated that both the diterpenoid fraction of germander and purified this compound can induce apoptosis in isolated rat hepatocytes fishersci.senih.govsigmaaldrich.com. The apoptotic process involves a cascade of events, including the depletion of cellular glutathione, an increase in cytosolic calcium ions (Ca++), activation of tissue transglutaminase leading to protein cross-linking, and DNA fragmentation nih.gov.

The role of metabolic activation in this compound's toxicity has been further supported by in vitro studies using isolated hepatocytes. Apoptosis induced by this compound in these cultures was enhanced by cytochrome P450 3A (CYP3A) inducers, such as dexamethasone, and by diets deficient in sulfur amino acids nih.gov. This highlights the critical role of metabolic bioactivation in the compound's hepatotoxic mechanism. Advanced in vitro models, such as the HEPATOPAC® system, which co-cultures primary hepatocytes with 3T3 murine fibroblasts in a precise cyto-architecture, maintain liver-specific functions and extend hepatocyte viability for several weeks thermofisher.com. These models exhibit high levels of CYP450 and phase II enzyme activity, functionally mimicking the in vivo liver and proving useful for differentiating compound turnover across species and predicting in vivo clearance thermofisher.com.

Potential Therapeutic and Research Applications Derived from Teucrin a Studies

Insights into Drug-Induced Liver Injury Mechanisms

Studies on Teucrin A have significantly contributed to the understanding of the mechanisms behind drug-induced liver injury (DILI). nih.gov The hepatotoxicity of this compound is not caused by the compound itself but by its metabolic activation in the liver. nih.govchemfaces.com

Key research findings on this compound's role in DILI include:

Metabolic Activation: The toxicity of this compound is dependent on its metabolism by cytochrome P450 (CYP450) enzymes in the liver. nih.govchemfaces.comnih.gov This process transforms the furan (B31954) ring of this compound into a reactive electrophilic metabolite, likely an epoxide that rearranges to a 1,4-enedial derivative. acs.orgacs.org

Role of the Furan Ring: The furan moiety is crucial for the hepatotoxicity of this compound. nih.goveuropa.eu Chemical reduction of the furan ring to a tetrahydrofuran (B95107) analog results in a non-toxic compound. nih.govresearchgate.net This finding provides strong evidence that the oxidation of the furan ring is the initial step in the chain of events leading to liver cell injury. nih.gov

Cellular Damage: The reactive metabolite of this compound can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and damage. chemfaces.comacs.org This process can deplete intracellular glutathione (B108866), a key antioxidant, and damage cellular protein thiols, ultimately causing liver cell necrosis, particularly in the midzonal region of the liver. nih.govacs.orgacs.org

Apoptosis Induction: Isolated diterpenoid fractions from germander, containing this compound, have been shown to cause apoptosis in isolated rat hepatocytes. acs.org The reactive metabolites are thought to stimulate apoptosis by decreasing thiols and increasing intracellular calcium. nih.gov

These insights into the bioactivation of this compound and the subsequent cellular damage have provided a valuable model for studying idiosyncratic DILI, where genetic and environmental factors can influence an individual's susceptibility to liver damage from a drug. nih.govamegroups.org

Development of Safer Diterpenoid Analogues

A significant outcome of the research into this compound's toxicity has been the exploration of developing safer diterpenoid analogues. The understanding that the furan ring is the key structural feature responsible for its hepatotoxicity has paved the way for targeted modifications to create non-toxic versions of the molecule.

The most critical piece of evidence in this area comes from the finding that the tetrahydrofuran analog of this compound is not hepatotoxic. nih.govresearchgate.net This was demonstrated in a study where the selective chemical reduction of the furan ring of this compound yielded a compound that did not cause liver damage in mice. nih.gov This discovery underscores the potential to design safer diterpenoid compounds by altering the furan moiety to prevent its metabolic activation into a reactive, toxic metabolite.

This principle of modifying a toxicophore (the part of a molecule responsible for its toxicity) is a fundamental concept in medicinal chemistry and drug design. The research on this compound provides a clear and practical example of how understanding the mechanism of toxicity at a molecular level can guide the development of safer therapeutic agents.

Contributions to Natural Product Drug Discovery

The case of this compound has had a significant impact on the field of natural product drug discovery, serving as a cautionary tale and a catalyst for more rigorous safety evaluations of herbal remedies. nih.govfrontiersin.org While natural products have historically been a rich source of therapeutic agents, the toxicity of compounds like this compound highlights the misconception that "natural" always means "safe". researchgate.netresearchgate.net

The hepatotoxicity associated with germander extracts containing this compound led to the prohibition of its medicinal use in several countries, including France, Italy, and Belgium. researchgate.netacs.org This has prompted a greater awareness of the potential for adverse effects from botanical supplements and has emphasized the need for thorough toxicological studies. nih.govresearchgate.net

The study of this compound has contributed to a more critical and scientific approach to natural product research, encouraging the isolation and characterization of active compounds and the detailed investigation of their pharmacological and toxicological profiles. nih.govrsc.org It has also spurred research into the mechanisms of toxicity for other furan-containing natural products.

Role as a Toxicological Marker in Botanical Extracts

Given its established role in the hepatotoxicity of Teucrium chamaedrys, this compound has been identified as a crucial analytical and toxicological marker for extracts of this plant. researchgate.net Its presence and concentration in products containing germander are directly related to their potential for causing liver damage.

To ensure the safety of consumer products, sensitive analytical methods have been developed to detect and quantify this compound. researchgate.net High-performance liquid chromatography (HPLC) methods have been established to measure the levels of this compound in beverages and other products flavored with germander extracts. researchgate.net